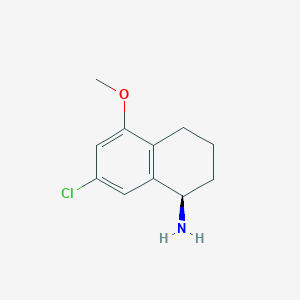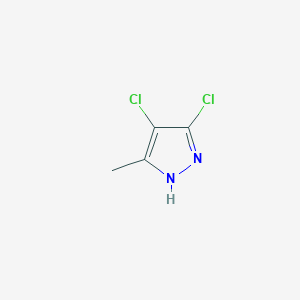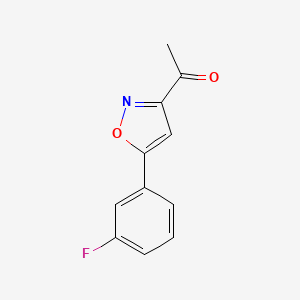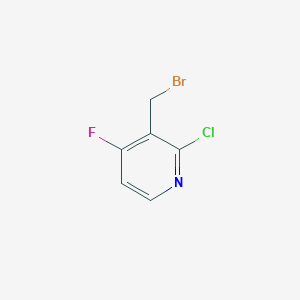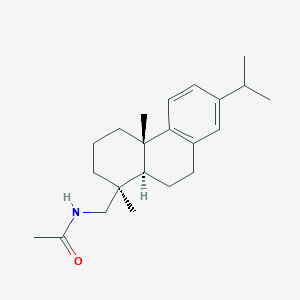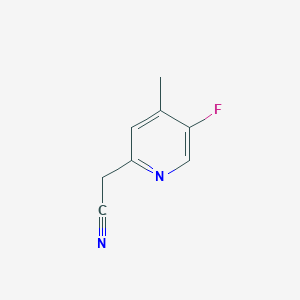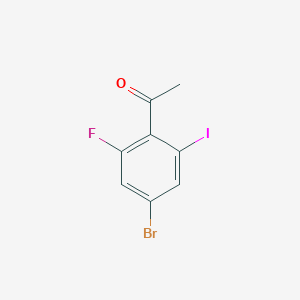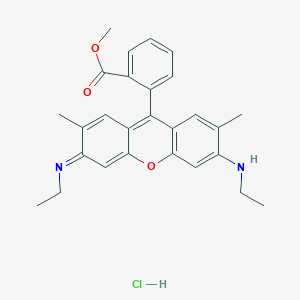
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine is a chemical compound characterized by the presence of a chlorophenyl group attached to a dimethylpropan-1-amine backbone
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3-chlorobenzyl chloride with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with monoamine transporters, particularly the dopamine transporter (DAT), leading to the modulation of neurotransmitter levels in the brain. This interaction can result in various pharmacological effects, including stimulant and psychoactive properties .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine can be compared with other similar compounds, such as:
3-Chloromethcathinone (3-CMC): Both compounds share a chlorophenyl group, but 3-CMC has a different amine structure and exhibits distinct pharmacological properties.
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine: This compound differs by the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity.
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,13H2,1-3H3 |
InChI Key |
IAFWCRZBSPLJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






